molecular formula C14H11NO3 B15058374 1-Hydroxy-4-methoxyacridin-9(10H)-one CAS No. 141992-43-0

1-Hydroxy-4-methoxyacridin-9(10H)-one

Cat. No.: B15058374
CAS No.: 141992-43-0
M. Wt: 241.24 g/mol
InChI Key: ZPFLJIZHPROJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-4-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a hydroxyl group at the first position and a methoxy group at the fourth position on the acridine ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a substituted aniline or phenol.

    Cyclization: The intermediate undergoes cyclization to form the acridine core.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production methods for such compounds usually involve:

    Batch Processing: Large-scale synthesis in batch reactors.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of the acridine ring or functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the acridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as an anticancer or antimicrobial agent.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-methoxyacridin-9(10H)-one would involve its interaction with molecular targets such as DNA, enzymes, or receptors. The hydroxyl and methoxy groups may play a role in binding affinity and specificity. Pathways involved could include inhibition of DNA replication or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: Known for its use as a fluorescent dye and potential therapeutic agent.

    Acriflavine: An acridine derivative with antimicrobial properties.

Uniqueness

1-Hydroxy-4-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

141992-43-0

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-hydroxy-4-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H11NO3/c1-18-11-7-6-10(16)12-13(11)15-9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3,(H,15,17)

InChI Key

ZPFLJIZHPROJLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.